Potassium permanganate

Description

This compound is a chemical compound of manganese prepared from manganese dioxide. It is a powerful oxidizing agent and used a fixative, disinfectant, and as a reagent in organic synthesis. Manganese is a naturally occurring metal with the symbol Mn and the atomic number 25. It does not occur naturally in its pure form, but is found in many types of rocks in combination with other substances such as oxygen, sulfur, or chlorine. Manganese occurs naturally in most foods and small amounts are needed to stay healthy, as manganese ions act as cofactors for a number of enzymes. (L228, L229, L242)

Permanganic acid (HMnO4), potassium salt. A highly oxidative, water-soluble compound with purple crystals, and a sweet taste. (From McGraw-Hill Dictionary of Scientific and Technical Information, 4th ed)

See also: Permanganate Ion (has active moiety).

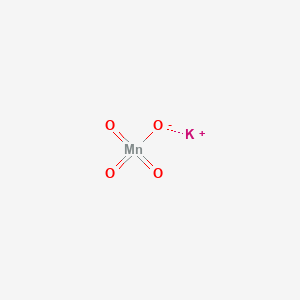

Structure

2D Structure

Properties

IUPAC Name |

potassium;permanganate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.Mn.4O/q+1;;;;;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJVWSHVAAUDKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mn](=O)(=O)=O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KMnO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | potassium permanganate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_permanganate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034839 | |

| Record name | Potassium permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.034 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium permanganate appears as a purplish colored crystalline solid. Noncombustible but accelerates the burning of combustible material. If the combustible material is finely divided the mixture may be explosive. Contact with liquid combustible materials may result in spontaneous ignition. Contact with sulfuric acid may cause fire or explosion. Used to make other chemicals and as a disinfectant., Purple odorless crystals; [HSDB], DARK PURPLE CRYSTALS. | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium permanganate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in many organic solvents; also by concentrated acids with the liberation of oxygen., Soluble in acetone and methanol, Soluble in acetic acid, trifluoroacetic acid, acetic anhydride, pyridine, benzonitrile, sulfolane., In water, 6.40X10+4 mg/l @ 20 °C, 25 g/100 @ 65 °C water, Solubility in water, g/100ml at 20 °C: 6.4 (moderate) | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-119 | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-119 | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.7 at 59 °F (USCG, 1999) - Denser than water; will sink, 2.7 g/cu cm, 2.7 g/cm³ | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 4-80 | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 4-80 | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 4-80 | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure at 20 °C: negligible | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Dark purple or bronze-like crystals; Almost opaque by transmitted light and of a blue metallic luster by reflected air., Purple orthorhombic crystals, Bipyrimidal rhombic prisms | |

CAS No. |

7722-64-7 | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium permanganate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium permanganate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Potassium permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium permanganate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OT1QX5U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0672 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

greater than 464 °F (USCG, 1999), Decomposes | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 4-80 | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 4-80 | |

| Record name | POTASSIUM PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the History and Discovery of Potassium Permanganate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, discovery, and synthesis of potassium permanganate (B83412) (KMnO₄), a compound of significant historical and contemporary importance in chemical synthesis, analysis, and medicine. This document details the pivotal experiments leading to its discovery and industrial production, presents key quantitative data, and outlines relevant experimental protocols for a technical audience.

Discovery and Early History

The discovery of potassium permanganate was not a singular event but rather a progression of observations and refinements spanning over two centuries.

First Observation: Johann Rudolf Glauber (1659)

The earliest recorded production of what would later be identified as this compound is attributed to the German-Dutch chemist Johann Rudolf Glauber in 1659.[1][2] While experimenting with the mineral pyrolusite (primarily manganese dioxide, MnO₂), Glauber fused it with potassium carbonate (K₂CO₃).[1][3] Upon dissolving the resulting fused solid in water, he observed a remarkable series of color changes: the solution initially turned green, then slowly transitioned to violet and finally red.[1][4] This phenomenon, now famously known as the "chemical chameleon" reaction, was the first documented synthesis of potassium manganate (B1198562) (the green intermediate) and its subsequent transformation into this compound.[1]

Commercialization as a Disinfectant: Henry Bollmann Condy (c. 1857)

For nearly two hundred years, Glauber's observation remained a chemical curiosity. It was not until the mid-19th century that the compound's practical applications began to be realized. Henry Bollmann Condy, a London chemist with a keen interest in disinfectants, developed a solution by fusing pyrolusite with sodium hydroxide (B78521) (NaOH) and dissolving the product in water.[1][5] He patented this disinfectant solution in 1857 and marketed it as "Condy's Fluid".[5][6]

However, the sodium-based solution was unstable. Condy discovered that substituting sodium hydroxide with potassium hydroxide (KOH) yielded a much more stable product.[1][4] A significant advantage of this new formulation was that the active compound could be isolated as stable, dark purple crystals.[1] This crystalline form was marketed as "Condy's Crystals" or "Condy's Powder" and became a widely used disinfectant and deodorant.[4][6]

Physicochemical and Quantitative Data

This compound is a strong oxidizing agent, a property that underpins most of its applications.[2] Its key quantitative properties are summarized below.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | KMnO₄ | [2] |

| Molar Mass | 158.034 g/mol | [1][7] |

| Appearance | Purplish-black crystalline solid | [3][8] |

| Density | 2.7 g/cm³ | [1] |

| Melting Point | Decomposes at 240 °C (513 K) | [1] |

Table 2: Solubility in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 g of water) | Reference(s) |

| 0 | 2.83 | [6] |

| 10 | 4.4 (approx.) | [6] |

| 20 | 6.43 | [6] |

| 30 | 9.0 | [4] |

| 40 | 12.5 | [4][6] |

| 50 | 16.8 | [4] |

| 60 | 22.2 | [4] |

| 65 | 25.0 | [1] |

Table 3: Standard Electrode Potentials (vs. SHE)

| Half-Reaction | Standard Potential (E°) | Medium | Reference(s) |

| MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O | +1.51 V | Acidic | [9] |

| MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂(s) + 4OH⁻ | +0.59 V | Neutral/Weakly Basic | [7][10] |

| MnO₄⁻ + e⁻ → MnO₄²⁻ | +0.56 V | Strongly Basic | [10] |

Synthesis and Production Protocols

The methodologies for producing this compound have evolved from early laboratory-scale fusions to highly efficient industrial electrolytic processes.

Experimental Protocol: Recreation of Glauber's Fusion Method

This protocol outlines a laboratory procedure to replicate the historical synthesis of this compound from manganese dioxide and potassium carbonate.

Objective: To synthesize this compound via thermal fusion of manganese dioxide and an alkali salt.

Materials:

-

Manganese dioxide (MnO₂), finely powdered, 10 g

-

Potassium hydroxide (KOH), pellets, 12 g (Note: KOH is used for better yield than K₂CO₃)

-

Potassium nitrate (B79036) (KNO₃), 6 g (as an oxidizing agent)

-

Distilled water

-

Crucible (steel or high-purity ceramic)

-

Bunsen burner or furnace

-

Stirring rod (iron or nickel)

-

Beakers, filtration apparatus (Buchner funnel, filter paper)

Procedure:

-

Mixing Reagents: In a clean, dry crucible, thoroughly mix 10 g of manganese dioxide, 12 g of potassium hydroxide, and 6 g of potassium nitrate.

-

Fusion: Heat the crucible containing the mixture strongly using a Bunsen burner or in a furnace at 350-500°C.[11] The mixture will melt and darken. Stir the molten mass periodically with an iron or nickel rod for 15-20 minutes to ensure complete reaction and exposure to air (oxygen).

-

Cooling and Dissolution: Turn off the heat and allow the crucible to cool completely. The product is a dark solid mass, primarily containing potassium manganate (K₂MnO₄).

-

Extraction: Carefully add the solid mass to 200 mL of cold distilled water in a beaker. Stir until the soluble components have dissolved. The solution will be a deep green color, characteristic of the manganate ion (MnO₄²⁻).

-

Conversion to Permanganate: To convert the manganate to permanganate, bubble carbon dioxide gas through the solution or add a small amount of dilute sulfuric acid. This disproportionation reaction will cause the solution color to change from green to a deep purple.

-

Reaction: 3K₂MnO₄ + 2H₂O → 2KMnO₄ + MnO₂ + 4KOH

-

-

Purification: A brown precipitate of manganese dioxide will form. Heat the solution to near boiling and filter it hot through a sintered glass funnel to remove the MnO₂ precipitate.

-

Crystallization: Place the purple filtrate in an ice bath to cool. Dark purple, needle-like crystals of this compound will precipitate out.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold distilled water. Dry the crystals in a desiccator.

Modern Industrial Production Workflow

The contemporary industrial production of this compound is a two-step process designed for high yield and purity.[3][12]

-

Step 1: Alkaline Oxidative Fusion: Finely ground manganese dioxide ore is fused with a concentrated solution of potassium hydroxide in a furnace or rotary kiln at high temperatures.[3][13] Air or another source of oxygen is passed through the mixture, oxidizing the manganese(IV) to manganese(VI), forming potassium manganate (K₂MnO₄).[1][3]

-

Reaction: 2MnO₂ + 4KOH + O₂ → 2K₂MnO₄ + 2H₂O[1]

-

-

Step 2: Electrolytic Oxidation: The resulting potassium manganate is dissolved in an alkaline solution and oxidized to this compound in an electrolytic cell.[3][14] In the cell, the manganate ions are oxidized at the anode to form permanganate ions.

-

Reaction: 2K₂MnO₄ + 2H₂O → 2KMnO₄ + 2KOH + H₂ (gas)[1]

-

The this compound, being less soluble than potassium manganate, crystallizes out of the solution, is separated, washed, and dried.[7]

Key Chemical Pathways and Workflows

Visual representations of the key chemical transformations are provided below using the DOT language for Graphviz.

Glauber's Discovery Pathway

Caption: Logical workflow of Glauber's 1659 discovery of this compound.

Modern Industrial Production Workflow

Caption: The two-step industrial process for manufacturing this compound.

Experimental Workflow: Redox Titration

Caption: Standard experimental workflow for permanganometric titration in acidic medium.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - CreationWiki, the encyclopedia of creation science [creationwiki.org]

- 3. epa.gov [epa.gov]

- 4. resource.download.wjec.co.uk [resource.download.wjec.co.uk]

- 5. Henry Bollmann Condy - Wikipedia [en.wikipedia.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. praxilabs.com [praxilabs.com]

- 8. dermnetnz.org [dermnetnz.org]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. entrepreneurindia.co [entrepreneurindia.co]

- 13. shivajicollege.ac.in [shivajicollege.ac.in]

- 14. US2843537A - Production of this compound - Google Patents [patents.google.com]

A Technical Guide to the Laboratory Synthesis and Purification of Potassium Permanganate

Abstract

Potassium permanganate (B83412) (KMnO₄) is a versatile and powerful oxidizing agent with extensive applications in laboratory research, chemical synthesis, and various industrial processes, including water treatment and disinfection.[1][2][3] Its utility necessitates a thorough understanding of its preparation and purification to ensure high-purity material for sensitive applications. This technical guide provides an in-depth overview of the common methods for the synthesis and purification of potassium permanganate suitable for a laboratory setting. It includes detailed experimental protocols, a summary of quantitative data, and process flow diagrams to facilitate comprehension and replication by researchers, scientists, and professionals in drug development.

Introduction

This compound is an inorganic compound composed of potassium ions (K⁺) and permanganate ions (MnO₄⁻). It is a dark purple, crystalline solid that dissolves in water to give an intensely purple solution.[4][5] The permanganate anion is a strong oxidizing agent, and its redox potential is dependent on the pH of the solution.[6] In acidic solutions, it is reduced to the pale pink manganese(II) ion (Mn²⁺), while in neutral solutions, it forms brown manganese dioxide (MnO₂), and in strongly alkaline solutions, it is reduced to the green manganate (B1198562) ion (MnO₄²⁻).[5]

The primary industrial production of this compound begins with manganese dioxide (MnO₂), which is abundant in the mineral pyrolusite.[1][2] The synthesis is a two-step process involving the initial formation of potassium manganate (K₂MnO₄) followed by its oxidation to this compound.[7] This guide will detail the laboratory-scale adaptation of this process.

Synthesis of this compound

The laboratory synthesis of this compound can be broadly divided into two critical stages: the formation of potassium manganate and its subsequent oxidation to this compound.

Stage 1: Synthesis of Potassium Manganate (K₂MnO₄)

This initial step involves the alkaline oxidative fusion of manganese dioxide.

Reaction: 2 MnO₂ + 4 KOH + O₂ → 2 K₂MnO₄ + 2 H₂O[1]

In a laboratory setting, the oxygen is typically supplied by a chemical oxidizing agent, such as potassium nitrate (B79036) (KNO₃) or potassium chlorate (B79027) (KClO₃), mixed directly with the manganese dioxide and potassium hydroxide.[4][8] The mixture is heated to a high temperature (typically 350-500°C) to form a fused, green mass of potassium manganate.[9]

Alternative Reaction with Potassium Chlorate: 3 MnO₂ + 6 KOH + KClO₃ → 3 K₂MnO₄ + KCl + 3 H₂O[5]

Stage 2: Oxidation of Potassium Manganate to this compound

The green potassium manganate is then oxidized to the purple this compound. This can be achieved through several methods:

-

Oxidation with Chlorine Gas: Bubbling chlorine gas through the aqueous solution of potassium manganate is an effective method.[9][10] Reaction: 2 K₂MnO₄ + Cl₂ → 2 KMnO₄ + 2 KCl[5]

-

Electrolytic Oxidation: In this commercially important method, an electric current is passed through an alkaline solution of potassium manganate.[1]

-

Disproportionation using Carbon Dioxide: Bubbling carbon dioxide through the potassium manganate solution makes it less alkaline, causing the manganate to disproportionate into permanganate and manganese dioxide.[10] This method, however, has a lower theoretical yield. Reaction: 3 K₂MnO₄ + 2 CO₂ → 2 KMnO₄ + MnO₂ + 2 K₂CO₃

Purification of this compound

The primary method for purifying crude this compound in a laboratory setting is recrystallization . This technique leverages the difference in solubility between this compound and the common impurities, such as potassium chloride, potassium nitrate, and unreacted starting materials. This compound's solubility in water is significantly lower than that of many of these salts, especially at lower temperatures.[11]

The general procedure involves dissolving the impure this compound in a minimum amount of hot water (around 60-65°C to minimize decomposition), filtering the hot solution to remove insoluble impurities like manganese dioxide, and then allowing the solution to cool slowly.[11] As the solution cools, the less soluble this compound will crystallize out, leaving the more soluble impurities in the solution. The crystals can then be collected by filtration.

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Work in a well-ventilated fume hood. This compound is a strong oxidizing agent and should be handled with care, avoiding contact with combustible materials. The fusion step involves high temperatures and corrosive molten alkali.

Protocol for Synthesis of this compound

This protocol is a composite of common laboratory procedures.[9][10][12][13]

Materials:

-

Manganese Dioxide (MnO₂): 43 g

-

Potassium Hydroxide (KOH): 60 g

-

Potassium Chlorate (KClO₃): 25 g

-

Distilled Water

-

Hydrochloric Acid (30-37%)

-

Trichloroisocyanuric acid (or other chlorine source)

Equipment:

-

Steel can or crucible

-

Furnace or high-temperature hot plate

-

Stirring apparatus

-

Beakers and flasks

-

Filtration apparatus (Buchner funnel, vacuum flask)

-

Chlorine gas generator

Procedure:

Part A: Preparation of Potassium Manganate

-

Thoroughly mix 43 g of manganese dioxide, 60 g of potassium hydroxide, and 25 g of potassium chlorate in a steel can or crucible.[12]

-

Add a minimal amount of water (e.g., 40 mL) to form a thick paste.[13]

-

Heat the mixture in a furnace to 400°C for several hours until a solid, green mass is formed.[12] The use of a steel container is crucial as the hot, caustic mixture will corrode glass.[10][14]

-

Allow the container to cool completely.

-

Add distilled water to the solid mass and stir vigorously for an extended period (e.g., 1-2 hours) to dissolve the potassium manganate.[9][12]

Part B: Oxidation to this compound

-

Set up a chlorine gas generator. A common laboratory setup involves the reaction of trichloroisocyanuric acid with hydrochloric acid.[13]

-

Bubble the generated chlorine gas through the green potassium manganate solution while stirring continuously.[12] The solution's color will transition from green to a deep purple.[10]

-

Continue bubbling chlorine through the solution until the color change is complete.

Protocol for Purification by Recrystallization

-

Filter the crude this compound solution from Part B using vacuum filtration to remove any solid impurities, primarily unreacted manganese dioxide.[9]

-

Gently heat the purple filtrate to approximately 60-65°C. Do not boil, as this will accelerate the decomposition of this compound.

-

If any solid is present, perform a hot filtration to remove it.

-

Cover the beaker and allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.[9][12]

-

Collect the dark, needle-like crystals of this compound by vacuum filtration.[10]

-

Wash the crystals with a small amount of cold distilled water to remove any remaining soluble impurities.

-

Dry the crystals in a desiccator or in a low-temperature oven. Store the purified this compound in a dark, tightly sealed container.

Quantitative Data Summary

The yield and purity of synthesized this compound can vary significantly based on the reaction conditions and the purity of the starting materials.

| Parameter | Reported Value | Source |

| Yield (Initial Synthesis) | 19% - 29.4% | [10][12] |

| Yield (Optimized Method) | 39% (adjusted to 52% based on MnO₂ purity) | [13] |

| Purity (after recrystallization) | 99% (± 1-3% error) | [12][13] |

| Solubility in Water | 6.38 g/100 mL at 20°C | [5] |

Diagrams

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the purification of this compound by recrystallization.

Conclusion

The synthesis of this compound from manganese dioxide is a well-established process that can be adapted for laboratory use. The two-stage process, involving the formation of potassium manganate followed by its oxidation, provides a reliable route to this important chemical. Purification by recrystallization is effective in yielding a high-purity product suitable for most laboratory applications. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently prepare and purify this compound for their specific needs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. niir.org [niir.org]

- 3. npcsblog.com [npcsblog.com]

- 4. All about Preparation of this compound – KMnO4 [unacademy.com]

- 5. praxilabs.com [praxilabs.com]

- 6. Permanganometry - Wikipedia [en.wikipedia.org]

- 7. epa.gov [epa.gov]

- 8. sciencing.com [sciencing.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Sciencemadness Discussion Board - Purifying this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Sciencemadness Discussion Board - Crystallization of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

"potassium permanganate reaction mechanisms in aqueous solutions"

An In-depth Technical Guide to the Reaction Mechanisms of Potassium Permanganate (B83412) in Aqueous Solutions

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium permanganate (KMnO₄) is a powerful oxidizing agent with extensive applications in water treatment, organic synthesis, and analytical chemistry.[1] Its efficacy stems from the manganese atom in its +7 oxidation state, which can readily accept electrons, leading to the oxidation of a wide range of organic and inorganic substrates.[2] The reaction pathways of permanganate in aqueous solutions are highly dependent on the pH of the medium, which dictates the reduction products of manganese and influences the reaction kinetics and mechanisms. This guide provides a comprehensive overview of the core reaction mechanisms of this compound in aqueous solutions, with a focus on quantitative data, experimental protocols, and visual representations of reaction pathways.

Core Reaction Mechanisms and Influence of pH

In aqueous solutions, this compound dissociates into the potassium ion (K⁺) and the intensely purple permanganate ion (MnO₄⁻). The permanganate ion is the active oxidizing species. The pH of the solution is a critical factor that governs the reduction potential of permanganate and the nature of the manganese-containing products.

Acidic Medium (pH < 7)

In acidic conditions, permanganate is a very strong oxidizing agent and is reduced to the nearly colorless manganese(II) ion (Mn²⁺). This significant color change makes it a self-indicating reagent in redox titrations.[2][3] The half-reaction in an acidic medium involves the consumption of protons:

MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O[2]

Neutral Medium (pH ≈ 7)

Under neutral conditions, the reduction of the permanganate ion typically results in the formation of a brown, insoluble precipitate of manganese dioxide (MnO₂), where manganese has an oxidation state of +4. The half-reaction is:

MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂ + 4OH⁻

Alkaline Medium (pH > 7)

In a strongly alkaline environment, this compound is first reduced to the green manganate (B1198562) ion (MnO₄²⁻), where manganese is in the +6 oxidation state.

MnO₄⁻ + e⁻ → MnO₄²⁻

The manganate ion can be further reduced to manganese dioxide, particularly if a reducing agent is present in excess.

Visualization of pH-Dependent Pathways

The following diagram illustrates the primary reduction pathways of the permanganate ion as a function of the aqueous solution's pH.

Caption: pH-dependent reduction pathways of this compound.

Reactions with Organic Compounds

This compound is a versatile oxidant for a wide array of organic functional groups. The reaction conditions, particularly temperature and pH, can be controlled to achieve desired products.

Alkenes and Alkynes

Under cold, alkaline, and dilute conditions, alkenes are oxidized to cis-diols via a cyclic manganate ester intermediate.[4] If the solution is heated or acidified, oxidative cleavage of the carbon-carbon double bond occurs, yielding ketones, carboxylic acids, or carbon dioxide, depending on the substitution pattern of the alkene. Alkynes are oxidized to diones under mild conditions, and undergo cleavage to carboxylic acids under harsher conditions.[4]

Alcohols

Primary alcohols are oxidized by this compound to carboxylic acids.[1][4] While the corresponding aldehyde is an intermediate, it is typically further oxidized under the reaction conditions. Secondary alcohols are oxidized to ketones.[1][4]

Aldehydes

Aldehydes are readily oxidized to carboxylic acids by this compound under both acidic and basic conditions.[1][4]

Aromatic Side-Chains

Alkyl groups on an aromatic ring are oxidized to carboxylic acids, provided there is at least one benzylic hydrogen.

Quantitative Data on Reactions with Organic Compounds

The following table summarizes second-order rate constants for the oxidation of various organic compounds by this compound.

| Compound Class | Substrate | pH | Temperature (°C) | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference |

| Chlorinated Ethenes | Trichloroethylene (TCE) | 4-8 | N/A | 0.67 ± 0.03 | [5] |

| trans-1,2-Dichloroethylene | N/A | N/A | 30 x 10⁻³ (at 1 mM MnO₄⁻) | [5] | |

| cis-1,2-Dichloroethylene | N/A | N/A | 0.9 x 10⁻³ (at 1 mM MnO₄⁻) | [5] | |

| Algal Toxins | Microcystin-RR | 6.7 | 25 | 544.2 | [6] |

| Formaldehyde | Formaldehyde | Acidic | N/A | First-order dependence on [KMnO₄], [HCHO], and [H⁺] | [7] |

N/A: Not available in the cited source.

Reactions with Inorganic Compounds

This compound readily oxidizes a variety of inorganic species. These reactions are fundamental to its use in water treatment for the removal of iron, manganese, and hydrogen sulfide.

A study on the kinetics of aqueous permanganate reactions with several inorganic compounds at pH 5-9 found that the reactions with sulfite (B76179) (SO₃²⁻), thiosulfate (B1220275) (S₂O₃²⁻), thiocyanate (B1210189) (SCN⁻), nitrite (B80452) (NO₂⁻), and iodide (I⁻) exhibited second-order kinetics.[8] In contrast, reactions with hydrazine (B178648) (N₂H₄), hydrogen peroxide (H₂O₂), and hydroxylamine (B1172632) (NH₂OH) showed two-phase kinetics.[8]

Experimental Protocols

Standardization of this compound Solution by Redox Titration

This protocol details the standardization of a this compound solution using a primary standard, sodium oxalate (B1200264) (Na₂C₂O₄).

Materials:

-

This compound (KMnO₄) solution of unknown concentration

-

Sodium oxalate (Na₂C₂O₄), dried

-

1 M Sulfuric acid (H₂SO₄)

-

50 mL buret

-

400 mL beaker

-

Hot plate/stirrer and stir bar

-

Analytical balance

-

Thermometer

Procedure:

-

Accurately weigh 0.10 to 0.15 g of dried sodium oxalate and record the mass.[2]

-

Transfer the sodium oxalate to a 400 mL beaker and dissolve it in approximately 250 mL of 1 M H₂SO₄.[2]

-

Heat the solution to 80-90 °C while stirring.[2]

-

Rinse and fill a 50 mL buret with the this compound solution and record the initial volume.

-

Slowly titrate the hot sodium oxalate solution with the permanganate solution. The purple color of the permanganate will disappear as it reacts.

-

The endpoint is reached when the first persistent pink color remains for about 30 seconds, indicating a slight excess of permanganate.[2]

-

Record the final buret volume.

-

Repeat the titration at least two more times for precision.

Reaction: 2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O

Calculation: The molarity of the KMnO₄ solution can be calculated using the stoichiometry of the balanced chemical equation and the mass of sodium oxalate used.

Kinetic Analysis by UV-Vis Spectrophotometry

The intense color of the permanganate ion allows for its concentration to be monitored over time using a UV-Vis spectrophotometer, typically at its absorbance maximum around 525 nm.

General Procedure:

-

Prepare solutions of this compound and the substrate of known concentrations.

-

Calibrate the spectrophotometer with a blank solution (e.g., deionized water).

-

Initiate the reaction by mixing the permanganate and substrate solutions directly in a cuvette or using a stopped-flow apparatus for fast reactions.

-

Immediately begin recording the absorbance at 525 nm at regular time intervals.

-

The concentration of permanganate at any given time can be determined using the Beer-Lambert law (A = εbc).

-

The reaction order and rate constant can be determined by plotting the concentration of permanganate versus time in various forms (e.g., ln[MnO₄⁻] vs. time for a pseudo-first-order reaction).

Workflow for Kinetic Analysis

Caption: General workflow for kinetic analysis using UV-Vis spectrophotometry.

Stopped-Flow Technique for Fast Reactions

For reactions with half-lives in the millisecond to second range, a stopped-flow apparatus is employed. This technique rapidly mixes the reactants and injects them into an observation cell within the spectrophotometer's light path. Data acquisition begins almost instantaneously after mixing stops.[9][10][11]

Key Steps:

-

Reactant solutions are loaded into separate drive syringes.[9]

-

A drive mechanism rapidly pushes the plungers, forcing the solutions through a mixer and into the observation cell.

-

The flow is abruptly stopped, and the spectrophotometer records the change in absorbance as the reaction proceeds in the now static solution.[9]

Conclusion

The reactivity of this compound in aqueous solutions is a complex interplay of its inherent strong oxidizing power and the significant influence of solution pH. Understanding these reaction mechanisms is crucial for its effective application in various scientific and industrial fields. The provided quantitative data and experimental protocols offer a foundation for researchers to further explore and utilize the chemistry of this versatile reagent. The visualization of reaction pathways and experimental workflows aims to provide a clear and concise understanding of the core principles governing permanganate reactions.

References

- 1. OXIDATION BY this compound (KMnO4): ALCOHOL, ALDEHYDE, ALKENE (OLEFIN), AROMATIC SIDE-CHAIN – My chemistry blog [mychemblog.com]

- 2. studylib.net [studylib.net]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. web.williams.edu [web.williams.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. agilent.com [agilent.com]

A Technical Guide to the Oxidation States of Manganese in Permanganate Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the versatile redox chemistry of the permanganate (B83412) ion (MnO₄⁻), focusing on the various oxidation states of manganese observed during its reactions under different pH conditions. This document is intended for researchers, scientists, and professionals in drug development who utilize permanganate as an oxidizing agent in synthesis, analytical chemistry, and other applications.

Introduction: The Oxidizing Power of Permanganate

Potassium permanganate (KMnO₄) is a powerful oxidizing agent, a property conferred by the high +7 oxidation state of the manganese atom.[1] Its reactivity and the resulting manganese species are highly dependent on the pH of the reaction medium. Understanding these pH-dependent reaction pathways is critical for controlling reaction outcomes, optimizing experimental conditions, and interpreting analytical results. This guide will detail the transformations of manganese in acidic, neutral, and alkaline environments, supported by quantitative data, experimental protocols, and visual pathway diagrams.

Manganese Oxidation States in Permanganate Reactions

The reduction of the permanganate ion can lead to several possible oxidation states for manganese, most commonly +2, +4, and +6.[2][3] The specific product is determined by the pH of the solution and the nature of the reducing agent. The distinct colors of these manganese species provide a clear visual indication of the ongoing redox reaction.[4]

| Oxidation State | Manganese Species | Color of Aqueous Solution/Precipitate |

| +7 | Permanganate (MnO₄⁻) | Deep Purple[4] |

| +6 | Manganate (B1198562) (MnO₄²⁻) | Green[4] |

| +5 | Hypomanganate (MnO₄³⁻) | Blue[4] |

| +4 | Manganese Dioxide (MnO₂) | Brown/Black Precipitate[4] |

| +3 | Manganese(III) ion (Mn³⁺) | Rose[1] |

| +2 | Manganese(II) ion (Mn²⁺) | Pale Pink (often appears colorless)[2] |

Quantitative Data: Standard Reduction Potentials

The thermodynamic tendency for the reduction of permanganate to different oxidation states is quantified by their standard reduction potentials (E°). These values are crucial for predicting the spontaneity of redox reactions.

| Half-Reaction | Standard Reduction Potential (E°), Volts |

| MnO₄⁻(aq) + 8H⁺(aq) + 5e⁻ → Mn²⁺(aq) + 4H₂O(l) | +1.51[5] |

| MnO₄⁻(aq) + 2H₂O(l) + 3e⁻ → MnO₂(s) + 4OH⁻(aq) | +0.59 |

| MnO₄⁻(aq) + e⁻ → MnO₄²⁻(aq) | +0.56[6] |

| MnO₂(s) + 4H⁺(aq) + 2e⁻ → Mn²⁺(aq) + 2H₂O(l) | +1.23[5] |

Reaction Pathways and Experimental Protocols

The following sections detail the characteristic reactions of permanganate in acidic, neutral, and alkaline media, providing illustrative experimental protocols for their demonstration.

Acidic Conditions

In a strongly acidic solution, permanganate(VII) is reduced to the nearly colorless manganese(II) ion (Mn²⁺).[2] This five-electron transfer makes permanganate a particularly strong oxidizing agent under these conditions.

Reaction Pathway:

Caption: Reduction of permanganate to manganese(II) in acidic medium.

Experimental Protocol: Permanganate Titration of Oxalic Acid

This protocol describes the standardization of a this compound solution by titration against a primary standard of oxalic acid.

Materials:

-

This compound (KMnO₄) solution (approx. 0.02 M)

-

Standard oxalic acid (H₂C₂O₄) solution (0.05 M)

-

Dilute sulfuric acid (H₂SO₄) (approx. 1 M)

-

Burette, pipette, conical flask, hot plate

Procedure:

-

Rinse and fill the burette with the this compound solution. Record the initial volume.

-

Pipette a known volume (e.g., 25.00 mL) of the standard oxalic acid solution into a conical flask.

-

Add approximately 25 mL of 1 M sulfuric acid to the conical flask.

-

Gently heat the mixture in the conical flask to about 60-70°C.[7]

-

Titrate the hot oxalic acid solution with the this compound solution from the burette. The purple color of the permanganate will initially disappear as it is added.

-

The endpoint is reached when a single drop of the permanganate solution imparts a permanent faint pink color to the solution in the flask.[8]

-

Record the final volume of the permanganate solution used. Repeat the titration to obtain concordant results.

Neutral Conditions

In a neutral or slightly alkaline medium, permanganate is reduced to manganese dioxide (MnO₂), a brown, insoluble solid.[2][3]

Reaction Pathway:

Caption: Reduction of permanganate to manganese dioxide in neutral medium.

Experimental Protocol: Reduction with Sodium Sulfite (B76179) in Neutral Solution

Materials:

-

This compound (KMnO₄) solution (0.01 M)

-

Sodium sulfite (Na₂SO₃) solution (0.02 M)

-

Beakers, stirring rod

Procedure:

-

Place 15 mL of 0.01 M KMnO₄ solution into a beaker. The solution will be deep purple.

-

While stirring, slowly add the 0.02 M NaHSO₃ solution.

-

Observe the formation of a brown precipitate, which is manganese dioxide (MnO₂), indicating the reduction of permanganate to the +4 oxidation state.[4]

Alkaline Conditions

In a strongly alkaline solution, the reduction of permanganate is less complete, typically yielding the green manganate ion (MnO₄²⁻), where manganese is in the +6 oxidation state.[2][3] If the solution is not sufficiently alkaline or if a stronger reducing agent is used, the manganate may be further reduced to manganese dioxide.[9]

Reaction Pathway:

Caption: Stepwise reduction of permanganate in alkaline medium.

Experimental Protocol: The "Chemical Chameleon" Reaction

This demonstration illustrates the change in manganese oxidation states in an alkaline medium.

Materials:

-

This compound (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Sucrose (B13894) (table sugar)

-

Beakers, water

Procedure:

-

Prepare a dilute solution of this compound in a beaker; it will be purple (Mn⁺⁷).

-

In a separate beaker, dissolve a mixture of sodium hydroxide and sucrose in water.

-

Pour the permanganate solution into the sucrose-alkali solution and stir.

-

The color of the solution will change from purple to blue (transient Mn⁺⁵) and then to green (Mn⁺⁶, manganate).[10]

-

Upon standing, the green solution will slowly form a brown precipitate of manganese dioxide (Mn⁺⁴) as the manganate is further reduced.[10]

Logical Workflow for Determining Manganese Oxidation State

The following diagram outlines a logical workflow for predicting the final oxidation state of manganese in a permanganate reaction based on the pH of the medium.

Caption: Decision workflow for predicting manganese oxidation state based on pH.

Conclusion

The redox chemistry of permanganate is a rich and illustrative example of how reaction conditions, particularly pH, can dictate the outcome of a chemical transformation. For professionals in research and drug development, a firm grasp of these principles is essential for the effective application of permanganate as an oxidizing agent. The distinct color changes associated with each oxidation state not only provide a useful qualitative indicator but also form the basis for quantitative analytical techniques such as redox titrations. By understanding the underlying pathways and having access to detailed experimental protocols, scientists can better control and utilize the powerful oxidizing capabilities of the permanganate ion.

References

- 1. scribd.com [scribd.com]

- 2. Colorful Oxidation States of Manganese—Chemical Demonstration Kit | Flinn Scientific [flinnsci.com]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. praxilabs.com [praxilabs.com]

- 8. Reduction of Permanganate [chemed.chem.purdue.edu]

- 9. pnnl.gov [pnnl.gov]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Thermodynamic Properties of Potassium Permanganate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of aqueous potassium permanganate (B83412) (KMnO₄) solutions. Understanding these properties is crucial for a wide range of applications, including chemical synthesis, analytical chemistry, and various processes within drug development and manufacturing. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to illustrate fundamental thermodynamic relationships and experimental workflows.

Core Thermodynamic Properties

The dissolution of potassium permanganate in water is an endothermic process, meaning it absorbs heat from the surroundings. This and other thermodynamic behaviors are quantified by several key parameters: the enthalpy of solution, heat capacity, and activity coefficients, which are influenced by factors such as concentration and temperature.

Enthalpy of Solution (ΔHsoln)

The enthalpy of solution is the heat absorbed or released when a solute dissolves in a solvent. For this compound, the process is endothermic, as indicated by a positive enthalpy of solution. The molar enthalpy of solution at infinite dilution for KMnO₄ is +43.56 kJ/mol [1][2][3]. This value represents the enthalpy change when one mole of KMnO₄ is dissolved in a sufficiently large amount of water that further dilution causes no additional heat change.

Table 1: Molar Enthalpy of Solution of this compound

| Property | Value | Conditions |

| Molar Enthalpy of Solution at Infinite Dilution | +43.56 kJ/mol | 25 °C |

Heat Capacity

The specific heat capacity of a substance is the amount of heat required to raise the temperature of one gram of the substance by one degree Celsius. While data for the heat capacity of solid this compound is available, specific experimental data for aqueous solutions at various concentrations is not extensively tabulated in readily accessible literature. The molar heat capacity of solid KMnO₄ has been measured, and a graphical representation of its temperature dependence is available[4]. For many electrolyte solutions, the apparent molar heat capacity can be determined experimentally, and models exist to calculate the heat capacity of aqueous solutions with multiple solutes[5][6].

Activity Coefficients

Experimental Protocols

The determination of the thermodynamic properties of this compound solutions relies on precise experimental techniques. The following sections detail the methodologies for measuring the key parameters discussed above.

Determination of Enthalpy of Solution: Isoperibol Calorimetry

Isoperibol calorimetry is a common method for measuring the heat changes associated with chemical reactions, including dissolution.

Methodology:

-

Calorimeter Setup: A well-insulated calorimeter, such as a Dewar flask or a nested Styrofoam cup system, is used to minimize heat exchange with the surroundings. The calorimeter is equipped with a sensitive thermometer (e.g., a thermistor or a digital thermometer with high resolution), a stirrer, and a port for adding the solute.

-

Solvent Preparation: A precisely known mass of deionized water is added to the calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature (Ti) is recorded over a period to establish a stable baseline.

-

Sample Preparation: A precisely weighed amount of crystalline this compound is kept at the same initial temperature as the water.

-

Dissolution: The KMnO₄ sample is rapidly and completely added to the water in the calorimeter. The solution is stirred continuously to ensure uniform dissolution and temperature distribution.

-

Temperature Monitoring: The temperature of the solution is recorded at regular intervals as the salt dissolves and after dissolution is complete. Due to the endothermic nature of KMnO₄ dissolution, the temperature will decrease.

-

Data Analysis: The change in temperature (ΔT = Tf - Ti), where Tf is the final temperature after correcting for any heat exchange with the surroundings, is used to calculate the heat absorbed by the solution (qsoln) using the following equation:

qsoln = msoln × Cs,soln × ΔT

where msoln is the total mass of the solution (water + KMnO₄) and Cs,soln is the specific heat capacity of the solution. The enthalpy of solution (ΔHsoln) per mole of salt is then calculated.

Determination of Heat Capacity of Aqueous Solutions: Flow Calorimetry

Flow calorimetry is a precise method for determining the specific heat capacity of liquids and solutions.

Methodology:

-

Apparatus: A differential flow calorimeter is used. This instrument typically consists of two parallel, heated tubes through which the sample solution and a reference fluid (usually water) flow at a constant, known rate.

-

Calibration: The instrument is calibrated using a fluid with a well-known heat capacity, often deionized water.

-

Sample Introduction: The this compound solution of a specific concentration is pumped through one of the tubes, while the reference fluid is pumped through the other at the same flow rate.

-

Heating and Measurement: A constant and equal amount of heat is supplied to both tubes. The temperature difference between the inlet and outlet of each tube is measured with high precision using thermopiles or resistance thermometers.

-

Calculation: The difference in the temperature rise between the sample and the reference fluid is directly related to the difference in their specific heat capacities. From this, the specific heat capacity of the this compound solution can be calculated.

Determination of Mean Ionic Activity Coefficients: Electromotive Force (EMF) Method

The EMF method is a highly accurate technique for determining the activity coefficients of electrolytes.

Methodology:

-

Electrochemical Cell Setup: An electrochemical cell is constructed that includes an ion-selective electrode (ISE) for one of the ions of the salt (e.g., a potassium-selective electrode) and a suitable reference electrode. The two electrodes are immersed in the this compound solution of a known concentration.

-

EMF Measurement: The potential difference (EMF) of the cell is measured using a high-impedance voltmeter or potentiometer.

-

Nernst Equation: The measured EMF is related to the activity of the ion by the Nernst equation. By measuring the EMF for a series of solutions with varying concentrations, the relationship between concentration and activity can be established.

-

Calculation of Activity Coefficient: The mean ionic activity coefficient (γ±) can be calculated from the individual ion activities, which are determined from the EMF measurements. This often involves extrapolation of the data to infinite dilution, where the activity coefficient is assumed to be unity.

Visualizations

The following diagrams illustrate the relationships between key thermodynamic concepts and a typical experimental workflow.

Figure 1: Relationship between key thermodynamic properties governing dissolution.

Figure 2: Experimental workflow for determining the enthalpy of solution using calorimetry.

References

- 1. purdue.edu [purdue.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solved The enthalpy of solution for potassium | Chegg.com [chegg.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. is.muni.cz [is.muni.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

The Dawn of a Powerful Oxidant: Early Experimental Uses of Condy's Crystals in Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Known colloquially as Condy's crystals, potassium permanganate (B83412) (KMnO₄) is a striking, dark purple crystalline salt that has played a pivotal role in the advancement of chemical and biological sciences. Its potent oxidizing properties were recognized and harnessed in a variety of pioneering experimental applications throughout the 19th and early 20th centuries. This technical guide provides a detailed overview of the early experimental uses of Condy's crystals, focusing on its applications in analytical chemistry, organic synthesis, and as a disinfectant. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational methodologies of oxidation chemistry.

Historical Context: The Rise of a Versatile Reagent

The story of potassium permanganate begins in the 17th century, but it was the work of London chemist Henry Bollmann Condy in the mid-19th century that brought its practical applications to the forefront. Condy developed and patented "Condy's Fluid," a disinfectant solution of alkaline manganates and permanganates, in 1857.[1] This was later marketed in a more stable crystalline form as "Condy's Crystals."[1] These early applications in sanitation and medicine paved the way for its broader use in scientific experimentation.[1][2]

I. Analytical Chemistry: The Advent of Permanganometry

One of the earliest and most significant scientific applications of this compound was in quantitative chemical analysis, leading to the development of a new titrimetric method known as permanganometry.[3] This redox titration technique utilizes the intense purple color of the permanganate ion (MnO₄⁻) as a self-indicator, making it a powerful tool for determining the concentration of various analytes.

A. Principle of Permanganometry

Permanganometry is based on the oxidation of an analyte by a standardized solution of this compound. The reaction endpoint is signaled by the persistence of a faint pink color in the solution, indicating that all of the analyte has been consumed and a slight excess of permanganate is present. The reduction of the permanganate ion varies depending on the pH of the solution.

-

Acidic Solution: In a strongly acidic medium, permanganate is reduced to the nearly colorless manganese(II) ion (Mn²⁺). This reaction is the most common in permanganometry due to the large change in oxidation state, which provides a sharp endpoint. MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O

-

Neutral or Weakly Acidic Solution: In neutral or weakly acidic conditions, permanganate is reduced to manganese dioxide (MnO₂), a brown precipitate. MnO₄⁻ + 4H⁺ + 3e⁻ → MnO₂ + 2H₂O

-

Strongly Basic Solution: In a strongly alkaline environment, permanganate is reduced to the green manganate (B1198562) ion (MnO₄²⁻). MnO₄⁻ + e⁻ → MnO₄²⁻

B. Experimental Protocol: Titration of Iron(II) with this compound

A classic early application of permanganometry was the determination of iron content in various samples. The following protocol outlines the general steps for this procedure.

Objective: To determine the concentration of an unknown iron(II) sulfate (B86663) solution.

Materials:

-

Standardized this compound solution (approx. 0.1 N)

-

Unknown iron(II) sulfate solution

-

Sulfuric acid (dilute)

-

Burette, pipette, Erlenmeyer flask

-

Distilled water

Procedure:

-

A known volume of the unknown iron(II) sulfate solution is pipetted into an Erlenmeyer flask.

-

An excess of dilute sulfuric acid is added to the flask to ensure an acidic environment.

-

The standardized this compound solution is added dropwise from a burette while continuously swirling the flask.

-

The purple color of the permanganate will disappear as it reacts with the iron(II) ions.

-

The endpoint is reached when a single drop of the permanganate solution imparts a persistent faint pink color to the solution.

-

The volume of this compound solution used is recorded, and the concentration of the iron(II) solution is calculated based on the stoichiometry of the reaction: 5Fe²⁺ + MnO₄⁻ + 8H⁺ → 5Fe³⁺ + Mn²⁺ + 4H₂O

Quantitative Data: While specific quantitative data from 19th-century publications are not readily available in digitized formats, the following table illustrates the type of data that would have been collected and analyzed in such an experiment.

| Trial | Volume of FeSO₄ Solution (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of KMnO₄ Used (mL) | Calculated [FeSO₄] (M) |

| 1 | 25.00 | 0.10 | 24.60 | 24.50 | Calculated Value |

| 2 | 25.00 | 24.60 | 49.05 | 24.45 | Calculated Value |

| 3 | 25.00 | 0.25 | 24.75 | 24.50 | Calculated Value |

II. Organic Chemistry: A Powerful Oxidizing Agent

This compound quickly became a valuable reagent in early organic chemistry for its ability to oxidize a wide range of organic compounds.[3] Its reactivity, however, is highly dependent on the reaction conditions, allowing for some degree of selectivity.

A. Baeyer's Test for Unsaturation

Developed by Adolf von Baeyer, this qualitative test was used to detect the presence of carbon-carbon double or triple bonds (unsaturation) in an organic molecule.

Principle: In a cold, alkaline solution, this compound reacts with an unsaturated compound, causing the purple permanganate to be reduced to brown manganese dioxide, resulting in a distinct color change.

Experimental Protocol:

-

A small amount of the organic compound is dissolved in a suitable solvent (e.g., water or acetone) in a test tube.

-

A 1% aqueous solution of this compound, made alkaline with sodium carbonate, is added dropwise to the solution of the organic compound.

-

Positive Test: The disappearance of the purple color and the formation of a brown precipitate (MnO₂) indicates the presence of unsaturation.

-

Negative Test: If the purple color persists, the compound is saturated.

B. Oxidation of Alkylbenzenes

Early organic chemists utilized this compound to oxidize the alkyl side chains of aromatic rings to carboxylic acids. This reaction was crucial for both synthesis and structural elucidation.

Principle: Under vigorous conditions (e.g., heating in an alkaline solution), the alkyl side chain of an aromatic ring is oxidized to a carboxyl group, regardless of the length of the alkyl chain (provided it has a benzylic hydrogen).

Experimental Workflow:

Quantitative Data: While precise yields from 19th-century experiments are scarce in modern databases, the following table provides a representative example of the kind of data that would have been sought in the synthesis of benzoic acid from toluene.

| Reactant (Toluene) | Oxidant (KMnO₄) | Reaction Conditions | Product (Benzoic Acid) | Yield (%) |

| 10 g | 20 g | Aqueous, alkaline, reflux | Isolated mass | Calculated |

III. Disinfection and Sanitation: The Practical Origins

The initial and most widespread use of Condy's crystals was as a disinfectant and deodorant.[1][2] Henry Bollmann Condy's work was instrumental in promoting its use for purifying water, treating wounds, and general sanitation.[1]

A. Mechanism of Action

The disinfectant properties of this compound are attributed to its strong oxidizing potential. It effectively kills bacteria and other microorganisms by oxidizing their cell walls and other essential cellular components.

B. Early Experimental Evidence

While the germ theory of disease was still in its infancy, the observable effects of Condy's Fluid on putrefaction and foul odors provided empirical evidence of its efficacy. Early "experiments" were often practical applications, such as its use in hospitals and public spaces to improve hygiene.[1] However, quantitative bacteriological studies from this era are not well-documented in accessible archives. Later studies would confirm its antimicrobial properties, though its efficacy can be limited by the presence of organic matter, which also consumes the permanganate.[1]

Logical Relationship of Disinfection:

Conclusion

The early experimental uses of Condy's crystals laid a crucial foundation for modern chemistry and microbiology. From the development of permanganometry, a cornerstone of analytical chemistry, to its application as a versatile oxidizing agent in organic synthesis and its pioneering role as a disinfectant, this compound has proven to be a remarkably versatile and impactful compound. While detailed quantitative data from the 19th century is often difficult to procure from modern digital archives, the principles and methodologies established during this period continue to inform contemporary scientific practice. This historical perspective underscores the importance of fundamental chemical reagents in the ongoing quest for scientific discovery and innovation.

References

Solubility of Potassium Permanganate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium permanganate (B83412) (KMnO₄) in various organic solvents. It is intended to be a valuable resource for professionals in research, science, and drug development who utilize this powerful oxidizing agent in non-aqueous media. This document summarizes available solubility data, outlines experimental protocols for its determination, and illustrates key reaction pathways.

Quantitative Solubility Data

Precise, quantitative data on the solubility of potassium permanganate in organic solvents is notably scarce in publicly available literature. This is primarily due to the high reactivity of KMnO₄, which can lead to its decomposition in the presence of many organic compounds, complicating accurate solubility measurements. While many sources describe this compound as "soluble" in several organic solvents, they often do not provide specific numerical values (e.g., in g/100 mL or mol/L) at defined temperatures. The data presented below is a summary of available qualitative and the limited quantitative information.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Dielectric Constant (at 20°C unless noted) | Solubility | Temperature (°C) | Citation |

| Acetone | C₃H₆O | 58.08 | 20.7 | Soluble | Not Specified | [1][2][3] |

| Methanol | CH₄O | 32.04 | 32.7 | Soluble | Not Specified | [1][2][3] |

| Ethanol | C₂H₆O | 46.07 | 24.5 | Soluble (decomposes) | Not Specified | [2] |

| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | 6.2 | Soluble | Not Specified | [1][2][4] |

| Pyridine | C₅H₅N | 79.10 | 12.4 | Soluble | Not Specified | [1][2] |

| Benzonitrile | C₇H₅N | 103.12 | 25.2 | Soluble | Not Specified | [1][4][5] |

| Sulfolane | C₄H₈O₂S | 120.17 | 43.3 (at 30°C) | Soluble | Not Specified | [1][4] |

| Trifluoroacetic Acid | C₂HF₃O₂ | 114.02 | 8.55 | Soluble | Not Specified | [1][4] |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 20.7 | Soluble | Not Specified | [1][5] |

| Bromoacetic Acid | C₂H₃BrO₂ | 138.95 | Not Found | 1.02 g/100 ml | Not Specified | [4] |

Note on Reactivity: this compound is a strong oxidizing agent and can react with many of the solvents listed, particularly alcohols and aldehydes. This reactivity can lead to the decomposition of the permanganate ion, which manifests as a color change from purple to brown (formation of manganese dioxide, MnO₂). Therefore, for applications requiring a stable solution of KMnO₄ in an organic solvent, it is crucial to use anhydrous and highly pure solvents, and to consider the potential for solvent oxidation.

Experimental Protocols for Solubility Determination

Determining the solubility of a reactive compound like this compound in organic solvents requires a methodology that can establish equilibrium between the solid and the solution while minimizing decomposition. The following is a generalized protocol that can be adapted for this purpose, primarily based on the gravimetric method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade, finely powdered)

-

Anhydrous organic solvent of interest

-

Constant temperature bath (e.g., water or oil bath)

-

Sealed, inert atmosphere reaction vessels or flasks with stoppers

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.2 µm or smaller)

-

Pre-weighed, dry collection vials

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation:

-

Ensure all glassware is scrupulously clean and dry to prevent unwanted side reactions.

-

Finely grind the this compound crystals to increase the surface area and facilitate faster dissolution.

-

Use anhydrous grade organic solvent to minimize the decomposition of KMnO₄.

-

-

Equilibration:

-

Add an excess of finely powdered this compound to a known volume or mass of the organic solvent in a sealed reaction vessel. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Place the sealed vessel in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically for each solvent system.

-

-

Sample Collection:

-

Once equilibrium is assumed to be reached, turn off the stirrer and allow the excess solid to settle.

-